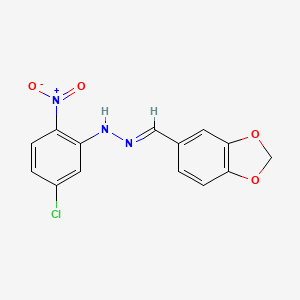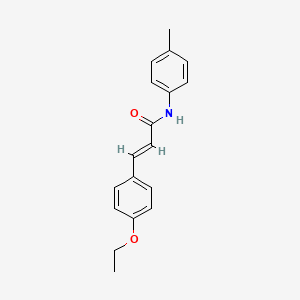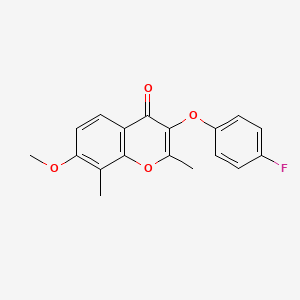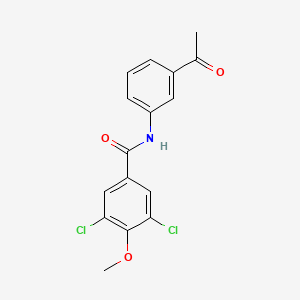![molecular formula C20H20O4 B5754533 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5754533.png)
6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one, also known as EGC or Ethyl Genistein Chromenone, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. EGC belongs to the family of flavonoids, which are naturally occurring compounds found in various plants and fruits.
作用机制
The mechanism of action of 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is not fully understood, but studies have suggested that it works by inhibiting the activity of enzymes that are involved in various cellular processes. This compound has been found to inhibit the activity of tyrosine kinase, which is involved in the growth and proliferation of cancer cells. Additionally, this compound has been found to inhibit the activity of topoisomerase, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of various enzymes, including tyrosine kinase and topoisomerase. Additionally, this compound has been found to induce apoptosis or programmed cell death in cancer cells. This compound has also been found to improve endothelial function, which is essential for maintaining healthy blood vessels.
实验室实验的优点和局限性
One of the major advantages of using 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, this compound has been found to have low toxicity levels, which makes it a safe compound to use in lab experiments. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that can accurately measure its effects.
未来方向
There are several potential future directions for research on 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one. One area of research is to further explore its anti-cancer properties and develop new cancer treatments based on this compound. Another area of research is to investigate its potential use in the treatment of cardiovascular diseases. Additionally, research could be conducted to better understand the mechanism of action of this compound and develop new experiments that can accurately measure its effects.
合成方法
6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one can be synthesized through a multi-step process that involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form 4-methoxychalcone. The chalcone is then treated with methyl magnesium bromide to form 4-methoxy-3-(4-methoxyphenyl)propan-1-one. The final step involves the cyclization of the propanone with salicylaldehyde in the presence of a base to form this compound.
科学研究应用
6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been studied extensively for its potential applications in various fields of medicine. One of the major areas of research is cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. This compound has been found to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been found to induce apoptosis or programmed cell death in cancer cells, thereby preventing their growth and spread.
This compound has also been studied for its potential use in the treatment of cardiovascular diseases. Studies have shown that this compound can improve endothelial function, which is essential for maintaining healthy blood vessels. This compound has been found to increase the production of nitric oxide, which is a vasodilator that helps to relax blood vessels and reduce blood pressure.
属性
IUPAC Name |
6-ethyl-7-[(4-methoxyphenyl)methoxy]-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-4-15-10-17-13(2)9-20(21)24-19(17)11-18(15)23-12-14-5-7-16(22-3)8-6-14/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGMJDFUFGOADJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC3=CC=C(C=C3)OC)OC(=O)C=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5754454.png)
![methyl 4-[(4-propionylphenoxy)methyl]benzoate](/img/structure/B5754459.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B5754460.png)
![2-[(2-methyl-2-propen-1-yl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5754463.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5754489.png)

![4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5754504.png)
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5754506.png)
![1-(2-pyridinyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5754508.png)


![methyl 4-{[3-(2-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5754522.png)
